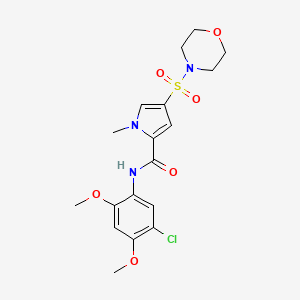

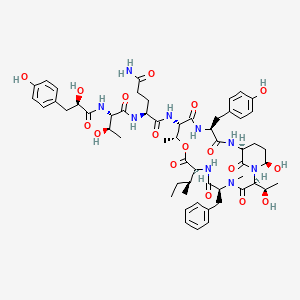

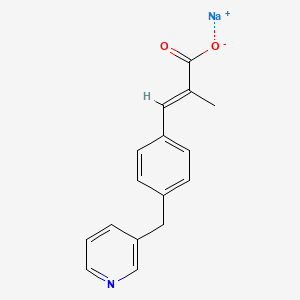

![molecular formula C28H42N5NaO9S2 B1262086 sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85960-17-4](/img/structure/B1262086.png)

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis processes for compounds related to the one often involve intricate steps that lead to the formation of novel polycyclic structures. For instance, Bateson et al. (1986) described the synthesis of complex azetidinone structures through cycloaddition reactions, highlighting the creation of novel polycyclic azetidinone structures and the synthesis of sodium (1′RS,2SR,4RS,6RS,7SR)-7-(1-hydroxyethyl)-8-oxo-l-azatricyclo[4.2.0.0.2,4]octane-2-carboxylate from p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (Bateson et al., 1986). Similarly, Clerici et al. (1999) developed a method for synthesizing 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, showcasing the versatility in accessing constrained amino acid derivatives (Clerici et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds like the one discussed is characterized by their complex bicyclic or polycyclic frameworks, which are pivotal for their chemical reactivity and interaction with biological targets. The use of nuclear Overhauser difference spectroscopy has been instrumental in assigning stereochemistries to such compounds, aiding in the understanding of their three-dimensional configurations and how these influence their chemical behavior.

Chemical Reactions and Properties

Compounds with similar structures exhibit a wide range of chemical reactions, from cycloaddition reactions that yield novel polycyclic structures to transformations under acidic conditions leading to rearrangements and the formation of new chemical entities. These reactions are crucial for exploring the synthetic utility of such compounds and expanding the chemical space of biologically active molecules.

Physical Properties Analysis

The physical properties of these compounds, including solubility, crystallization behavior, and phase transitions, are influenced by their molecular structure and the presence of functional groups. Studies, such as the estimation of molar enthalpies of crystallization by Su and Wang (2010), provide insights into the solubility and crystallization behavior of structurally similar compounds in different solvents, highlighting the impact of molecular design on physical properties (Su & Wang, 2010).

Scientific Research Applications

Cycloaddition Reactions and Synthesis

A study by Bateson et al. (1986) explored the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, leading to the synthesis of novel polycyclic azetidinone structures. This work is crucial for understanding the chemical behavior and potential applications of the compound in synthesizing structurally complex molecules (Bateson, Southgate, Tyler, & Fell, 1986).

Crystal Structure Analysis

Oyama et al. (1994) conducted a study on the crystal structure of a sodium salt of a penem carboxylic acid, providing valuable insights into its molecular configuration and potential for further chemical manipulation (Oyama, Imajo, Tanaka, & Ishiguro, 1994).

X-Ray Diffraction Monitoring

Ryan (1986) described a method for monitoring the degree of crystallinity in lyophilized solids, specifically for imipenem and cilastatin sodium, which are related to the chemical structure . This method could be relevant for assessing the physical properties of similar compounds (Ryan, 1986).

Antibiotic Applications

Studies by Williams et al. (2005) and others have focused on the synthesis of antibiotics, particularly carbapenem and penem antibiotics, which are structurally related to the compound . These studies provide insights into the potential use of this compound in developing new antibiotics (Williams et al., 2005), (Corbett, 1986).

Mechanism of Action

Imipenem-cilastatin sodium is a combination of two compounds: imipenem, a carbapenem antibiotic, and cilastatin, a renal dehydropeptidase inhibitor .

Target of Action

The primary target of imipenem is the penicillin-binding proteins (PBPs) found in the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial drugs .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The binding of imipenem to PBPs leads to the loss of cell wall integrity and eventually causes cell wall lysis . This process disrupts the normal biochemical pathways of the bacteria, leading to cell death .

Pharmacokinetics

Imipenem is usually administered with cilastatin. Cilastatin inhibits the renal enzyme dehydropeptidase I, which prevents the metabolism of imipenem in the kidneys . This increases the concentration of imipenem in the urinary tract and enhances its antibacterial activity . The pharmacokinetics of both agents are linear across the therapeutic dose range, and no accumulation of these agents occurs for therapeutic regimens .

Result of Action

The result of imipenem’s action is the rapid death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, imipenem causes the bacteria to become structurally unstable and lyse .

Action Environment

The stability of imipenem-cilastatin sodium can be influenced by environmental factors such as oxygen and water content . For example, the stability of the compound can be improved by controlling the headspace oxygen levels and the free water content . Additionally, the shape and size of imipenem and cilastatin sodium particles can also affect the stability of the compound .

properties

IUPAC Name |

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11+;6-,7-,9-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVHCKVFLWYWCN-KJWPAVRRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N5NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92309-29-0 (Parent) | |

| Record name | Cilastatin sodium mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873393 | |

| Record name | Imipenem-cilastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85960-17-4 | |

| Record name | Cilastatin sodium mixture with Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem-cilastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does imipenem exert its antibacterial effect?

A1: Imipenem, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for peptidoglycan cross-linking, a critical step in cell wall formation. [] This disruption of the bacterial cell wall leads to cell death. []

Q2: What makes imipenem effective against a broad range of bacteria?

A2: Imipenem exhibits high affinity for a wide variety of PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity. [] Additionally, it is stable against hydrolysis by most beta-lactamases, enzymes produced by some bacteria that confer resistance to other beta-lactam antibiotics. []

Q3: What is the role of cilastatin sodium in the imipenem-cilastatin sodium combination?

A3: Cilastatin sodium itself has no antibacterial activity. [] It specifically inhibits dehydropeptidase-I, an enzyme found on the brush border of renal tubular cells. [, ] This enzyme is responsible for the rapid metabolism of imipenem in the kidneys. [] By inhibiting dehydropeptidase-I, cilastatin sodium prevents imipenem degradation, thereby increasing its concentration in the urine and enhancing its therapeutic efficacy. [, ]

Q4: What is the molecular formula and weight of imipenem-cilastatin sodium?

A4: Imipenem: C12H17N3O4S, Molecular Weight: 300.36 g/mol

Cilastatin: C16H26N2O5S, Molecular Weight: 358.46 g/molQ5: Are there compatibility issues when administering imipenem-cilastatin sodium with other drugs via Y-site administration?

A6: Yes, compatibility issues have been reported. Studies simulating Y-site administration have shown that imipenem-cilastatin sodium is incompatible with several drugs, including amphotericin B deoxycholate, liposomal amphotericin B, digoxin, esomeprazole sodium, furosemide, levofloxacin, and micafungin sodium. [] Incompatibilities were primarily marked by precipitation, a positive Tyndall beam test, and increased turbidity. []

Q6: How does the administration route of imipenem-cilastatin sodium impact its pharmacokinetic profile?

A7: Intravenous administration of imipenem-cilastatin sodium results in rapid attainment of therapeutic drug levels in the bloodstream. [] The sustained-release intramuscular formulation, while offering a longer duration of action, yields lower peak concentrations compared to intravenous administration. []

Q7: What is the clinical significance of the sustained-release intramuscular formulation of imipenem-cilastatin sodium?

A8: This formulation offers a practical advantage for patients who can be treated in an outpatient setting or at home, potentially reducing the need for hospitalization and its associated costs. [] It provides sustained therapeutic drug levels, which is particularly important for beta-lactam antibiotics, as their efficacy is thought to be more dependent on the duration of time drug concentrations remain above the minimum inhibitory concentration (MIC) rather than on achieving high peak levels. []

Q8: What are the most common bacterial species isolated in nosocomial infections, and how effective is imipenem-cilastatin sodium against them?

A9: Gram-negative bacilli, particularly Klebsiella pneumoniae, are predominantly implicated in nosocomial lower respiratory tract infections. [] Studies show that imipenem demonstrates high efficacy against these pathogens. []

Q9: How does the emergence of carbapenem-resistant bacteria impact the clinical use of imipenem-cilastatin sodium?

A10: The increasing prevalence of carbapenem-resistant bacteria, particularly extensively drug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, poses a significant clinical challenge. [] These resistant strains often exhibit limited treatment options, highlighting the need for new therapeutic strategies and emphasizing the importance of antimicrobial stewardship to combat the spread of resistance. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

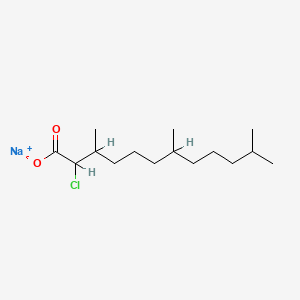

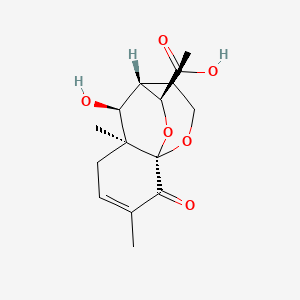

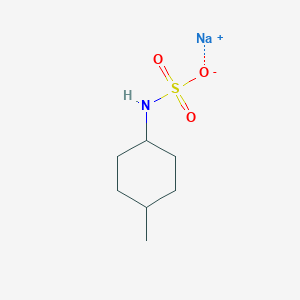

![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)

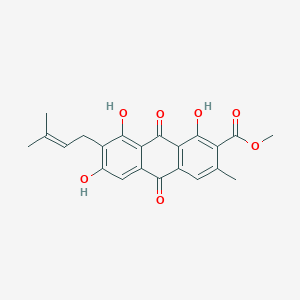

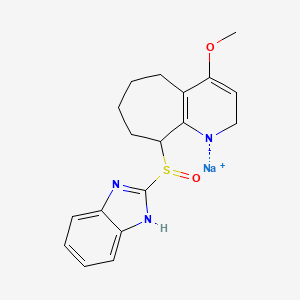

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)